Cas no 899822-97-0 (3-Nitro-1-(4-octylphenyl)-1-propanone)

3-Nitro-1-(4-octylphenyl)-1-propanone is a nitroketone derivative featuring an octylphenyl substituent, which enhances its solubility in organic solvents and influences its reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group offers versatility in further functionalization, enabling reactions such as reduction or nucleophilic substitution. Its hydrophobic octyl chain contributes to improved compatibility with nonpolar matrices, making it useful in specialized formulations. The compound's structural features make it a valuable building block for researchers focusing on tailored molecular architectures.
3-Nitro-1-(4-octylphenyl)-1-propanone structure
899822-97-0 structure
Product Name:3-Nitro-1-(4-octylphenyl)-1-propanone
CAS No:899822-97-0
MF:C17H25NO3
MW:291.385305166245
CID:823911
PubChem ID:71578535
Update Time:2025-05-23

3-Nitro-1-(4-octylphenyl)-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-1-(4-octylphenyl)-preopanone
    • 3-nitro-1-(4-octylphenyl)propan-1-one
    • [ "" ]
    • 3-Nitro-1-(4-octylphenyl)-1-propanone (ACI)
    • 3-Nitro-1-(4-Octylphenyl)preopanone
    • 3-Nitro-1-(4-octylphenyl)-1-propanone
    • AC-25897
    • 899822-97-0
    • AKOS025401815
    • DB-366545
    • NJNSEIUIBRRLDJ-UHFFFAOYSA-N
    • SCHEMBL903614
    • Inchi: 1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3
    • InChI Key: NJNSEIUIBRRLDJ-UHFFFAOYSA-N
    • SMILES: O=C(CC[N+](=O)[O-])C1C=CC(CCCCCCCC)=CC=1

Computed Properties

  • Exact Mass: 291.18344366g/mol
  • Monoisotopic Mass: 291.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.032

3-Nitro-1-(4-octylphenyl)-1-propanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
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YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
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3-Nitro-1-(4-octylphenyl)-1-propanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Titanium tetrachloride Solvents: Dichloromethane ;  -10 °C → 5 °C; 0 °C → 5 °C; 3 - 5 h, 5 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  3 - 5 h, -10 °C → -5 °C
1.3 Solvents: Water ;  < 15 °C; 1 - 2 h, < 15 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  4 - 6 h, 25 - 35 °C
1.5 Solvents: Ethyl acetate ,  Water ;  15 - 30 min, 25 - 35 °C
Reference
An alternative efficient approach for the synthesis of Fingolimod hydrochloride
Vinigari, Krishna; Jonnada, Krishna; Mohammed, Noorjahan; Kotu, Girija Mangatayaru, Synthetic Communications, 2019, 49(1), 39-48

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C; 2 h, 0 - 5 °C; 16 h, 60 - 65 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  10 - 20 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -10 °C; -10 °C → 30 °C; 2 h, 30 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  0 - 5 °C; 0 °C → 30 °C; 5 h, 30 °C
Reference
Efficient method for the synthesis of fingolimod and impurities
Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(14), 36-40

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  5 h, rt
Reference
Synthesis and characterization of fingolimod impurities: a drug for multiple sclerosis
Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(10), 101-104

3-Nitro-1-(4-octylphenyl)-1-propanone Raw materials

3-Nitro-1-(4-octylphenyl)-1-propanone Preparation Products

Additional information on 3-Nitro-1-(4-octylphenyl)-1-propanone

Research Brief on 3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0): Recent Advances and Applications in Chemical Biology and Medicine

3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent literature highlights the role of 3-Nitro-1-(4-octylphenyl)-1-propanone as a precursor in the synthesis of compounds with anti-inflammatory and antimicrobial properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of nitroalkene derivatives, which exhibit potent inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). The study also noted the compound's favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions.

In addition to its pharmacological potential, 3-Nitro-1-(4-octylphenyl)-1-propanone has been investigated for its role in chemical biology. A 2024 study in ACS Chemical Biology reported its use as a probe to study protein-ligand interactions, leveraging its nitro group for covalent modification of cysteine residues in target proteins. This application opens new avenues for understanding enzyme mechanisms and designing targeted therapies.

The synthesis of 3-Nitro-1-(4-octylphenyl)-1-propanone has also seen advancements. A recent Organic Letters (2023) publication described an optimized protocol using palladium-catalyzed cross-coupling reactions, yielding higher purity and scalability. This improvement is critical for industrial-scale production and further research applications.

Despite these promising developments, challenges remain. The compound's reactivity and potential toxicity require careful handling, as noted in a 2023 Chemical Research in Toxicology study. Future research should focus on mitigating these risks while expanding its therapeutic and diagnostic applications.

In conclusion, 3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0) represents a versatile and valuable compound in chemical biology and medicine. Its dual role as a synthetic intermediate and a biological probe underscores its potential to drive innovation in drug discovery and mechanistic studies. Continued research will likely uncover further applications and refine its utility in these fields.

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